molecular formula C19H20F3NO5 B602643 (±)-Fluoxetine-d5 Oxalate (phenyl-d5) CAS No. 1219804-82-6

(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

Cat. No.: B602643
CAS No.: 1219804-82-6
M. Wt: 404.4 g/mol
InChI Key: CKOSCBUBUNGPOY-CERKJNTMSA-N
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Description

(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated form of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling at the phenyl ring enhances the compound’s stability and allows for detailed pharmacokinetic and metabolic studies. This compound is particularly valuable in research settings for tracing and studying the behavior of fluoxetine in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) typically involves the following steps:

    Deuteration of Benzene: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Formation of Fluoxetine Intermediate: The deuterated benzene is then reacted with appropriate reagents to form the fluoxetine intermediate. This involves a series of steps including alkylation, reduction, and cyclization.

    Oxalate Salt Formation: The final step involves the formation of the oxalate salt by reacting the fluoxetine intermediate with oxalic acid.

Industrial Production Methods: Industrial production of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

    Oxidation: Formation of fluoxetine derivatives with oxidized functional groups

    Reduction: Formation of reduced fluoxetine derivatives

    Substitution: Formation of substituted fluoxetine derivatives with different functional groups

Scientific Research Applications

(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of fluoxetine.

    Biology: Employed in metabolic studies to understand the behavior of fluoxetine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of fluoxetine in the body.

    Industry: Applied in the development of new antidepressant formulations and in quality control processes.

Mechanism of Action

The mechanism of action of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is similar to that of fluoxetine. It inhibits the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism but allows for more precise tracking in studies.

Comparison with Similar Compounds

    (±)-Fluoxetine: The non-deuterated form of the compound.

    (±)-Norfluoxetine: The active metabolite of fluoxetine.

    (±)-Paroxetine: Another SSRI with a similar mechanism of action.

Uniqueness: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts.

Properties

CAS No.

1219804-82-6

Molecular Formula

C19H20F3NO5

Molecular Weight

404.4 g/mol

IUPAC Name

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

InChI

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D;

InChI Key

CKOSCBUBUNGPOY-CERKJNTMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O

Purity

95% by HPLC; 98% atom D

Related CAS

114414-02-7 (unlabelled)
1173020-43-3 (hydrocholoride)

Synonyms

N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate

tag

Fluoxetine Impurities

Origin of Product

United States

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